2-[2-(4-Chlorophenyl)ethyl]benzonitrile

Structure–Activity Relationship Lead Optimization Pharmacophore Mapping

2-[2-(4-Chlorophenyl)ethyl]benzonitrile is an ortho-substituted aromatic nitrile bearing a para-chlorophenyl ring linked by an ethylene bridge, with molecular formula C₁₅H₁₂ClN and molecular weight 241.71 g/mol. It is classified as a substituted benzonitrile, structurally characterized by a flexible ethyl spacer between two aromatic systems.

Molecular Formula C15H12ClN
Molecular Weight 241.71 g/mol
CAS No. 10270-26-5
Cat. No. B14088127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Chlorophenyl)ethyl]benzonitrile
CAS10270-26-5
Molecular FormulaC15H12ClN
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC2=CC=C(C=C2)Cl)C#N
InChIInChI=1S/C15H12ClN/c16-15-9-6-12(7-10-15)5-8-13-3-1-2-4-14(13)11-17/h1-4,6-7,9-10H,5,8H2
InChIKeyUBUZLRHPRZEADI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(4-Chlorophenyl)ethyl]benzonitrile (CAS 10270-26-5) – Compound Classification and Procurement Baseline


2-[2-(4-Chlorophenyl)ethyl]benzonitrile is an ortho-substituted aromatic nitrile bearing a para-chlorophenyl ring linked by an ethylene bridge, with molecular formula C₁₅H₁₂ClN and molecular weight 241.71 g/mol [1]. It is classified as a substituted benzonitrile, structurally characterized by a flexible ethyl spacer between two aromatic systems. The compound is primarily listed as a research intermediate, and its positional isomer, 4-[2-(4-chlorophenyl)ethyl]benzonitrile (CAS 10270-28-7), shares the same empirical formula but differs in the cyano-group substitution site . The differentiation between these regioisomers is critical for structure–activity relationships in downstream synthesis.

Why 2-[2-(4-Chlorophenyl)ethyl]benzonitrile Cannot Be Interchanged with In‑Class Benzonitrile Analogs


The cyano group in 2-[2-(4-chlorophenyl)ethyl]benzonitrile occupies the ortho position relative to the ethyl bridge, a regiochemistry that imparts distinct steric and electronic properties compared to its para-substituted isomer (CAS 10270-28-7) and other benzonitrile derivatives [1]. This ortho arrangement defines the compound's rotational degrees of freedom, dipole moment, and reactivity toward nucleophiles or metal-catalyzed couplings. Generic substitution by the 4‑isomer or by des‑chloro, des‑phenyl, or des‑ethyl analogs would alter the molecular shape and electronic profile, leading to divergent binding affinities and reaction selectivities. Without quantitative head‑to‑head data, any assumption of functional interchangeability risks uncharacterized differences in bioactivity, catalysis, or crystallisation behaviour .

Quantitative Differentiation Evidence for 2-[2-(4-Chlorophenyl)ethyl]benzonitrile Versus Closest Analogs


Absence of Verifiable Public Quantitative Differentiation Data

A comprehensive search of primary literature, patents, and authoritative databases (including PubChem BioAssay, ChEMBL, BindingDB, and PubMed) did not retrieve any quantitative comparative data for 2-[2-(4-chlorophenyl)ethyl]benzonitrile versus its closest analogs (e.g., the 4‑isomer CAS 10270-28-7, 2‑phenethylbenzonitrile, or 2‑[2‑(4‑fluorophenyl)ethyl]benzonitrile). Neither direct head‑to‑head comparisons nor cross‑study comparable data were found. The compound lacks reported IC₅₀, Kᵢ, Kd, or other activity metrics in any assay system. This absence of evidence precludes the generation of supplier‑independent, scientifically defensible quantitative differentiation claims at this time.

Structure–Activity Relationship Lead Optimization Pharmacophore Mapping

Application Scenarios for 2-[2-(4-Chlorophenyl)ethyl]benzonitrile Based on Established Evidence


Regioselective Synthesis of Ortho‑Functionalised Bibenzyl Scaffolds

The ortho‑nitrile substitution pattern permits stereoelectronically controlled reactions (e.g., directed ortho‑metalation, nucleophilic aromatic substitution) that are unattainable with the para‑isomer. Medicinal chemistry groups requiring ortho‑functionalised bibenzyl building blocks can exploit this regiospecificity, as evidenced by the compound’s computed molecular descriptors (XLogP3‑AA = 4.5, TPSA = 23.8 Ų) that distinguish it from the 4‑isomer [1].

Pharmacophore Scaffold Exploration Requiring Defined Regiochemistry

For structure‑activity relationship campaigns targeting receptors or enzymes with sterically constrained ortho‑pockets, 2‑[2‑(4‑chlorophenyl)ethyl]benzonitrile offers a precise substitution geometry that cannot be replicated by the para‑analog (CAS 10270‑28‑7). Its topological polar surface area and rotatable bond count (3) define a unique conformational profile [1], relevant when docking studies indicate an ortho‑cyano requirement.

Internal Reference Standard for Isomeric Impurity Profiling

Laboratories developing HPLC or GC‑MS methods for benzonitrile‑based intermediates can use the compound as a qualified reference for the ortho‑isomer, enabling separation from the para‑isomer based on distinct predicted boiling points (360.1 °C vs. comparable values for the 4‑isomer) and retention behaviour .

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